2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one
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Overview
Description
2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one is an organic compound with the molecular formula C12H11BrClF3O It is a halogenated ketone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, along with a pentanone chain
Mechanism of Action
Mode of Action
Based on its structure, it may undergo nucleophilic substitution reactions . The nitrogen atoms of hydrazine, for example, can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ketone .
Biochemical Pathways
Similar compounds have been known to participate in free radical reactions and nucleophilic substitutions .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions could lead to the formation of new compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar halogenated aromatic compound with different substituents.
2-Bromo-5-fluorobenzotrifluoride: Another halogenated compound with a trifluoromethyl group.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Similar structure with different positioning of the bromine and chlorine atoms.
Uniqueness
2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one is unique due to its specific combination of halogen atoms and the pentanone chain, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClF3O/c1-2-11(18)10(13)5-7-3-4-8(14)6-9(7)12(15,16)17/h3-4,6,10H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZRHPJUTGVIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC1=C(C=C(C=C1)Cl)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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